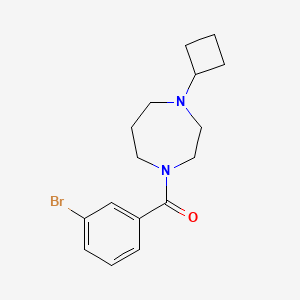
(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” would be complex due to the presence of multiple functional groups. The bromophenyl group would contribute to the aromaticity of the molecule, while the cyclobutyl and 1,4-diazepan-1-yl groups would add cyclic and nitrogen-containing components, respectively .Chemical Reactions Analysis
The reactivity of “(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” would be influenced by its functional groups. The bromophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrogen in the 1,4-diazepan-1-yl group could participate in reactions involving nucleophilic attack .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Synthesis
Research has demonstrated the synthesis and evaluation of antioxidant properties of various bromophenyl derivatives, highlighting their potential as effective antioxidants. For instance, the synthesis of bromophenol derivatives and their in vitro antioxidant activities were determined by analyzing their radical scavenging activities. These compounds showed promising antioxidant power, indicating their potential utility in combating oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial and Antitubercular Activity
Novel bromophenol derivatives have been synthesized and evaluated for their antimicrobial activity. The preparation of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling and their subsequent in vitro antibacterial and antifungal activity assessment is one such example. This research underscores the potential use of bromophenyl compounds in developing new antimicrobial agents (Reddy & Reddy, 2016).
Carbonic Anhydrase Inhibition
Several studies have focused on synthesizing bromophenols with carbonic anhydrase inhibitory properties. These compounds are explored for their therapeutic potential in treating conditions like glaucoma, epilepsy, and osteoporosis. The inhibition of human cytosolic carbonic anhydrase II by newly synthesized bromophenols indicates the utility of these compounds in medical chemistry and drug development (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Cancer Research
Compounds structurally related to (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone have been explored for their potential in cancer research. For example, naphthyridine derivatives were investigated for their anticancer activity in human melanoma cell lines, revealing that these compounds can induce apoptosis or necroptosis depending on their concentration. This research highlights the potential application of similar compounds in developing new cancer treatments (Kong, Lv, Yan, Chang, & Wang, 2018).
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-1-4-13(12-14)16(20)19-9-3-8-18(10-11-19)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPBBPVYDMWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)
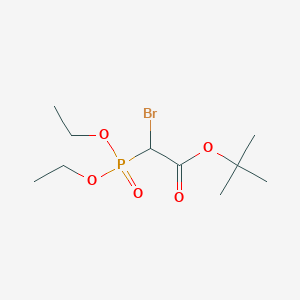
![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)
![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)
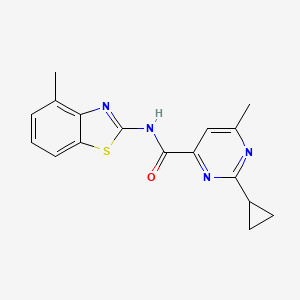
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)
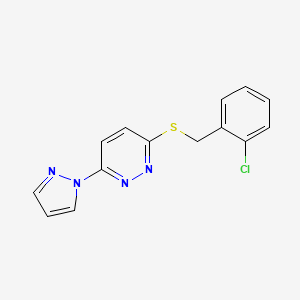
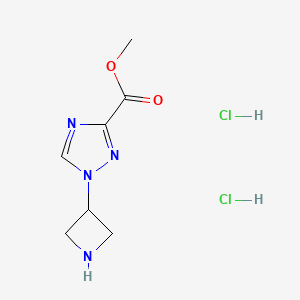
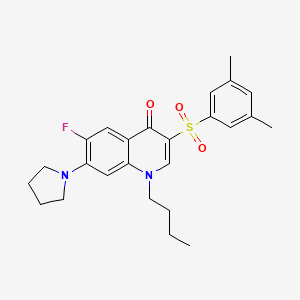
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
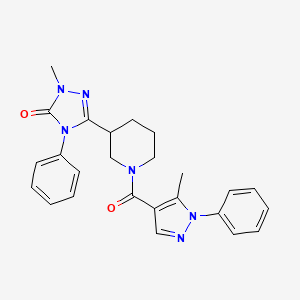
![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)
![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)